2-Chloro-3,4-xylyl methylcarbamate
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Overview
Description
2-Chloro-3,4-xylyl methylcarbamate is a synthetic compound belonging to the class of carbamate esters. It is primarily known for its use as an insecticide, particularly in controlling ectoparasites in poultry . The compound is characterized by its molecular formula C₁₀H₁₂ClNO₂ and a molecular weight of 213.66 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-3,4-xylyl methylcarbamate typically involves the reaction of 2-chloro-3,4-dimethylphenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate ester .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent reaction conditions to achieve high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3,4-xylyl methylcarbamate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, it can hydrolyze to form 2-chloro-3,4-dimethylphenol and methylamine.
Oxidation: It can be oxidized to form corresponding quinones under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Hydrolysis: 2-chloro-3,4-dimethylphenol and methylamine.
Oxidation: Corresponding quinones.
Substitution: Various substituted carbamates.
Scientific Research Applications
2-Chloro-3,4-xylyl methylcarbamate has several applications in scientific research:
Mechanism of Action
The primary mechanism of action of 2-chloro-3,4-xylyl methylcarbamate is the inhibition of acetylcholinesterase (AChE). This enzyme is crucial for breaking down acetylcholine in the synaptic cleft. By inhibiting AChE, the compound causes an accumulation of acetylcholine, leading to prolonged nerve impulses and eventual paralysis of the target organism . This mechanism is similar to that of other carbamate insecticides .
Comparison with Similar Compounds
Carbaryl: Another carbamate insecticide with a similar mechanism of action but different chemical structure.
Aldicarb: A more potent carbamate insecticide with higher toxicity.
Methomyl: Known for its rapid action and high efficacy.
Uniqueness: 2-Chloro-3,4-xylyl methylcarbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its moderate toxicity and specific inhibitory action on acetylcholinesterase make it a valuable compound for targeted insecticidal applications .
Properties
CAS No. |
8063-85-2 |
---|---|
Molecular Formula |
C10H12ClNO2 |
Molecular Weight |
213.66 g/mol |
IUPAC Name |
(2-chloro-3,4-dimethylphenyl) N-methylcarbamate |
InChI |
InChI=1S/C10H12ClNO2/c1-6-4-5-8(9(11)7(6)2)14-10(13)12-3/h4-5H,1-3H3,(H,12,13) |
InChI Key |
FNAAOMSRAVKQGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)OC(=O)NC)Cl)C |
Origin of Product |
United States |
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